3,6-Dichloro-9-formylacridine
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Overview
Description
3,6-Dichloro-9-formylacridine is a chemical compound belonging to the acridine family. Acridines are known for their planar structure, which allows them to intercalate into DNA. This property makes them significant in various scientific fields, including medicinal chemistry and molecular biology.
Preparation Methods
The synthesis of 3,6-Dichloro-9-formylacridine typically involves the chlorination of acridine derivatives. One common method includes the reaction of 3,6-dichloroacridine with formylating agents under controlled conditions. Industrial production methods often employ large-scale chlorination and formylation reactions, ensuring high yield and purity.
Chemical Reactions Analysis
3,6-Dichloro-9-formylacridine undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the formyl group to other functional groups.
Substitution: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3,6-Dichloro-9-formylacridine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex acridine derivatives.
Biology: Due to its ability to intercalate into DNA, it is used in studies related to DNA binding and replication.
Medicine: Acridine derivatives, including this compound, are explored for their potential anticancer properties.
Industry: It is used in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 3,6-Dichloro-9-formylacridine primarily involves its ability to intercalate into DNA. This intercalation disrupts the normal function of DNA, affecting processes like replication and transcription. The molecular targets include DNA and various enzymes involved in DNA processing pathways.
Comparison with Similar Compounds
3,6-Dichloro-9-formylacridine can be compared with other acridine derivatives such as 9-formylacridine and 9-formylanthracene. While all these compounds share the ability to intercalate into DNA, this compound is unique due to the presence of chlorine atoms, which can influence its reactivity and binding affinity. Similar compounds include:
- 9-Formylacridine
- 9-Formylanthracene
These comparisons highlight the unique properties of this compound, making it a valuable compound in various scientific and industrial applications.
Properties
CAS No. |
85598-37-4 |
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Molecular Formula |
C14H7Cl2NO |
Molecular Weight |
276.1 g/mol |
IUPAC Name |
3,6-dichloroacridine-9-carbaldehyde |
InChI |
InChI=1S/C14H7Cl2NO/c15-8-1-3-10-12(7-18)11-4-2-9(16)6-14(11)17-13(10)5-8/h1-7H |
InChI Key |
XXNWKHYMAWDRMP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)N=C3C=C(C=CC3=C2C=O)Cl |
Origin of Product |
United States |
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